N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide
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Overview
Description
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is an organic compound of significant interest in the fields of chemistry, biology, and pharmaceuticals The compound consists of multiple functional groups, including a cyclopropane ring, a quinoline structure, and a benzamide moiety with an isopropoxy substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide generally involves a multi-step process:
Formation of the cyclopropanecarbonyl group: : Cyclopropanecarbonyl chloride reacts with an appropriate amine to form the cyclopropanecarbonyl amide.
Construction of the tetrahydroquinoline ring: : This is typically achieved through Povarov reaction (a three-component reaction involving an aniline, an aldehyde, and an alkene) followed by hydrogenation to form the tetrahydroquinoline core.
Introduction of the benzamide moiety: : The benzamide derivative can be introduced through amide bond formation using benzoyl chloride or a similar benzoylating agent, reacting with the amine on the tetrahydroquinoline ring.
Addition of the isopropoxy group: : The final step involves the substitution of the benzamide moiety with an isopropoxy group using appropriate alkylation conditions.
Industrial Production Methods
The industrial preparation of this compound would likely involve similar synthetic routes, optimized for scale. The reactions would be performed under controlled conditions to ensure high yields and purity. Continuous flow reactors and automated synthesis machines may be used to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide undergoes various chemical reactions:
Oxidation: : The tetrahydroquinoline ring can be oxidized to form quinoline derivatives under specific conditions.
Reduction: : The compound can be reduced at different sites, notably at the carbonyl groups or the aromatic ring.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur on the benzamide and quinoline rings.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitutions, and alkylating agents for nucleophilic substitutions.
Major Products
The major products formed from these reactions vary based on the conditions and reagents used. For instance, oxidation might yield quinoline derivatives, while reduction could yield various hydrogenated intermediates.
Scientific Research Applications
Chemistry
The compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide has been studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine
In medicinal chemistry, the compound is explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders due to its ability to interact with various biological targets.
Industry
Industrially, the compound's stable structure and reactivity make it useful for designing new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: : It targets enzymes and receptors, inhibiting or modulating their activity.
Pathways: : It affects biochemical pathways related to cell growth, apoptosis, and signal transduction, making it a candidate for cancer therapy and other medical applications.
Comparison with Similar Compounds
Compared to other tetrahydroquinoline and benzamide derivatives, N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide stands out due to its unique combination of functional groups.
Similar Compounds
Tetrahydroquinoline derivatives: : Compounds like 1,2,3,4-tetrahydroquinoline and its substituted derivatives.
Benzamide derivatives: : N-(4-hydroxyphenyl)-benzamide and N-(4-methoxyphenyl)-benzamide.
Biological Activity
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on available research findings.
- Molecular Formula : C21H24N2O4S
- IUPAC Name : this compound
- CAS Number : 2210228-45-6
Structural Characteristics
The compound features a tetrahydroquinoline core with a cyclopropanecarbonyl group and an isopropoxybenzamide moiety. This unique structure contributes to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Receptor Binding : Compounds in the tetrahydroquinoline class have shown affinity for several receptors, including cannabinoid receptors (CB1 and CB2), which are implicated in pain modulation and neuroprotection .
Pharmacological Effects
- Antinociceptive Activity : Some studies suggest that tetrahydroquinoline derivatives exhibit significant antinociceptive properties. This suggests potential applications in pain management.
- Anti-inflammatory Effects : Preliminary evaluations indicate that these compounds may modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Research has demonstrated that certain analogues can induce apoptosis in cancer cell lines, indicating potential as anticancer agents.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antinociceptive | Significant reduction in pain | |
Anti-inflammatory | Modulation of inflammatory markers | |
Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Antinociceptive Properties
A study evaluating the antinociceptive properties of tetrahydroquinoline derivatives found that the compound effectively reduced pain responses in animal models. The mechanism was linked to cannabinoid receptor activation, suggesting a dual action on both peripheral and central pain pathways .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested against breast and prostate cancer cells, demonstrating a dose-dependent response leading to apoptosis. This highlights its potential as an anticancer therapeutic agent .
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15(2)28-20-10-7-16(8-11-20)22(26)24-19-9-12-21-18(14-19)4-3-13-25(21)23(27)17-5-6-17/h7-12,14-15,17H,3-6,13H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFYZTFGTQRIOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.